molecular formula C18H14Cl2N2O3S B12025000 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one CAS No. 332109-72-5

5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one

Cat. No.: B12025000
CAS No.: 332109-72-5
M. Wt: 409.3 g/mol
InChI Key: BYPQOYBYXSDEEV-MHWRWJLKSA-N
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Description

5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and a morpholinothiazol-4(5H)-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one typically involves the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by the reaction with morpholinothiazol-4(5H)-one. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amines, and halogen-substituted derivatives. These products can further undergo additional chemical transformations to yield a variety of useful compounds .

Scientific Research Applications

5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one apart from similar compounds is its unique combination of a furan ring with a morpholinothiazol-4(5H)-one moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

332109-72-5

Molecular Formula

C18H14Cl2N2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C18H14Cl2N2O3S/c19-11-1-3-14(20)13(9-11)15-4-2-12(25-15)10-16-17(23)21-18(26-16)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2/b16-10+

InChI Key

BYPQOYBYXSDEEV-MHWRWJLKSA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2

Origin of Product

United States

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